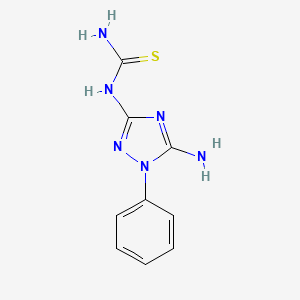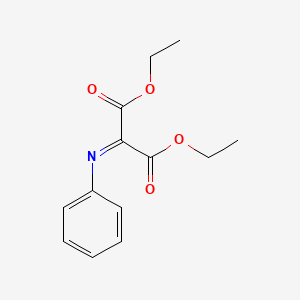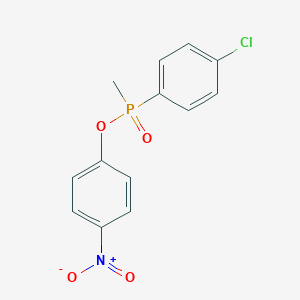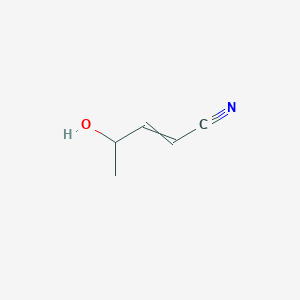
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their wide range of applications in pharmaceuticals, organic synthesis, and materials science due to their stability and biological activity . This compound, in particular, has garnered attention for its potential use in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea typically involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole with thiourea under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to a specific temperature to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be incorporated to make the production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the nitrogen atoms of the triazole ring can bind to the active site of the enzyme, disrupting its function . Additionally, the compound can interact with cellular pathways, leading to various biological effects such as apoptosis in cancer cells or inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: Known for its stability and wide range of applications in drug discovery and materials science.
1,2,4-Triazole: Similar to 1,2,3-triazole but with different substitution patterns, leading to unique properties and applications.
Tetrazole: Another nitrogen-containing heterocycle with applications in pharmaceuticals and materials science.
Uniqueness
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
83584-26-3 |
|---|---|
Formule moléculaire |
C9H10N6S |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
(5-amino-1-phenyl-1,2,4-triazol-3-yl)thiourea |
InChI |
InChI=1S/C9H10N6S/c10-7-12-9(13-8(11)16)14-15(7)6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13,14,16) |
Clé InChI |
JZKKDNQNDHHDIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NC(=N2)NC(=S)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)






![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)

![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
